5-[Benzyl(methyl)amino]-2-pentanone
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Overview
Description
5-[Benzyl(methyl)amino]-2-pentanone is an organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.29606 g/mol . This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a methyl group and a pentanone chain. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Benzyl(methyl)amino]-2-pentanone typically involves the reaction of benzylamine with methylamine and a suitable ketone under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where benzyl chloride reacts with methylamine in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(methyl)amino]-2-pentanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable solvent and catalyst .
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives .
Scientific Research Applications
5-[Benzyl(methyl)amino]-2-pentanone has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 5-[Benzyl(methyl)amino]-2-pentanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Nicardipine Related Compound B: A pyridine derivative with different functional groups and pharmacological properties.
Uniqueness
5-[Benzyl(methyl)amino]-2-pentanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both benzyl and methylamino groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]pentan-2-one |
InChI |
InChI=1S/C13H19NO/c1-12(15)7-6-10-14(2)11-13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
VSHJMQMWJAGZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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